Product packaging for 1-Iodo-1H-imidazole(Cat. No.:CAS No. 78124-07-9)

1-Iodo-1H-imidazole

Cat. No.: B3154656
CAS No.: 78124-07-9
M. Wt: 193.97 g/mol
InChI Key: SPGPGBWICPNRSN-UHFFFAOYSA-N
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Description

1-Iodo-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery. Its molecular formula is C₃H₂IN₂, and it features an iodine atom at the 1-position of the imidazole ring, making it a valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . This reactivity allows researchers to elaborate the imidazole core into more complex structures, which is a common strategy in the development of new pharmaceuticals and functional materials . The imidazole scaffold is a fundamental structural element in many biologically active molecules and functional materials . As a halogen-bonding capable molecule, this compound can also be used to study non-covalent interactions in crystal engineering and supramolecular chemistry . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers can use this compound to synthesize novel imidazole derivatives for screening in various biological assays or for incorporating into polymers and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3IN2 B3154656 1-Iodo-1H-imidazole CAS No. 78124-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodoimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2/c4-6-2-1-5-3-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGPGBWICPNRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Iodo 1h Imidazole and Its Derivatives

Direct Iodination Approaches to Imidazole (B134444) Ring Systems

Direct iodination of the imidazole ring typically involves electrophilic aromatic substitution. The electron-rich nature of the imidazole nucleus, particularly at the C-2 and C-4/C-5 positions, facilitates attack by electrophilic iodine species.

Electrophilic Iodination of Unsubstituted Imidazole

The direct iodination of unsubstituted imidazole can lead to mono-, di-, or even tri-iodinated products, depending on the reaction conditions and the iodinating agent employed.

Molecular iodine (I₂) can be utilized as an iodinating agent, often in the presence of a base or an oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺). The reaction is typically carried out in aqueous or polar organic solvents.

A common procedure involves reacting imidazole with molecular iodine in an aqueous alkaline medium. For instance, imidazole can be dissolved in a 2 M aqueous sodium hydroxide (B78521) solution, and a solution of iodine and potassium iodide (to increase iodine solubility) is added dropwise. The reaction is often performed at room temperature orgsyn.orgorgsyn.org. The base catalyzes the reaction, and the presence of potassium iodide forms potassium triiodide (KI₃), which acts as a source of electrophilic iodine orgsyn.org. This method can lead to di-iodinated products, such as 4,5-diiodo-1H-imidazole, under specific conditions orgsyn.orgorgsyn.org.

Kinetics studies have shown that the iodination of imidazole by molecular iodine in an aqueous medium is a base-catalyzed process, with the rate dependent on pH and base concentration researchgate.netresearchgate.netresearchgate.net. The reaction proceeds via electrophilic substitution, with molecular iodine acting as the sole iodinating agent when iodide ions are absent researchgate.netresearchgate.net.

Table 1: Iodination of Imidazole using Molecular Iodine (I₂)

ReagentsSolventConditionsProduct(s)Yield (approx.)Citation(s)
Imidazole, I₂, NaOHWaterRoom temperature, 2 M NaOH, addition of KI/I₂ solution4,5-Diiodo-1H-imidazoleVaries orgsyn.orgorgsyn.org
Imidazole, I₂, base catalystAqueous mediumVarious pH values and temperaturesMono- and di-iodinated imidazolesVaries researchgate.netresearchgate.netresearchgate.net
Imidazole, I₂DMSOHigh temperature (e.g., 155 °C)2,4,5-Trisubstituted imidazoles (via α-diketone route)Moderate to good scispace.com

N-Iodosuccinimide (NIS) is a widely used, mild, and effective reagent for electrophilic iodination reactions. It offers advantages such as ease of handling and high reactivity organic-chemistry.orgsioc-journal.cn. NIS can be employed in various solvents, often in the presence of a catalyst like trifluoroacetic acid (TFA) or Lewis acids (e.g., AgOTf, FeCl₃) to enhance its electrophilicity organic-chemistry.orgorganic-chemistry.orgresearchgate.net.

For imidazole iodination, NIS has been used, sometimes in combination with other reagents or catalysts. For example, NIS in hexafluoroisopropanol (HFIP) has been shown to be effective for the regioselective halogenation of a broad range of heterocycles, including imidazoles organic-chemistry.org. NIS can also be activated by strong acids like trifluoromethanesulfonic acid (TfOH) for the iodination of electron-rich aromatic and heterocyclic compounds, including those with imidazole moieties researchgate.net.

Table 2: Iodination of Imidazole using N-Iodosuccinimide (NIS)

ReagentsSolventCatalyst/AdditiveConditionsProduct(s)Yield (approx.)Citation(s)
Imidazole, NISHexafluoroisopropanol (HFIP)NoneMild conditionsIodinated imidazolesGood organic-chemistry.org
Imidazole, NISVariousTfOHMild conditionsIodinated imidazolesExcellent organic-chemistry.orgresearchgate.net
Imidazole, NISAcetonitrile (B52724)Silver(I) triflimideMild conditionsIodinated imidazolesGood organic-chemistry.org
Imidazole, NISVariousFeCl₃Mild conditionsIodinated imidazolesGood organic-chemistry.org
Imidazole (as part of larger molecule)VariousTfOHSelective aromatic ring iodinationIodinated imidazole derivativesGood researchgate.net

N,N'-Diiodo-5,5-dimethylhydantoin (DIH) is another effective electrophilic iodinating agent, known for its stability and ease of handling compared to molecular iodine unibo.itrsc.orgresearchgate.netorganic-chemistry.org. DIH has been successfully employed for the iodination of various aromatic and heterocyclic compounds, including imidazoles.

DIH can be used in organic solvents, often in the presence of a catalyst. For example, DIH, activated by catalytic amounts of a strong Brønsted acid, can halogenate N-heterocycles like imidazoles under transition metal-free conditions, allowing for selective mono- or di-halogenation researchgate.net. DIH has been used in continuous flow processes for the selective mono- and di-iodination of the imidazole backbone, yielding 4(5)-iodo-1H-imidazole HCl salt and 4,5-diiodo-1H-imidazole with high mass throughput rsc.org. DIH has also been utilized in batch protocols for the synthesis of 4,5-diiodo-1H-imidazole unibo.it.

Table 3: Iodination of Imidazole using N,N'-Diiodo-5,5-dimethylhydantoin (DIH)

ReagentsSolventCatalyst/AdditiveConditionsProduct(s)Yield (approx.)Citation(s)
Imidazole, DIHVarious organic solventsStrong Brønsted acidTransition metal-free, mild conditionsMono- or di-iodinated imidazolesGood researchgate.net
ImidazoleWaterDIH, H₂SO₄, NaOHBatch process4,5-Diiodo-1H-imidazoleGood unibo.it
ImidazoleWaterDIH, H₂SO₄, NaOHContinuous flow process4(5)-Iodo-1H-imidazole HCl saltHigh mass yield rsc.org
ImidazoleWaterDIH, H₂SO₄, NaOHContinuous flow process4,5-Diiodo-1H-imidazoleHigh mass yield rsc.org
ImidazoleAcetonitrileDisulfide catalystMild conditionsIodinated imidazolesHigh organic-chemistry.orgorganic-chemistry.org

The electrophilic iodination of imidazoles generally proceeds through a typical electrophilic aromatic substitution mechanism. The imidazole ring, due to the lone pair on the nitrogen atoms, is activated towards electrophilic attack. The reaction involves the polarization of the iodinating agent (e.g., I₂, NIS, DIH) to generate an electrophilic iodine species (I⁺ or equivalent). This species then attacks the electron-rich imidazole ring, forming a sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity and yield the iodinated product .

In the case of molecular iodine, the mechanism can be influenced by the presence of bases or oxidizing agents. For instance, in alkaline conditions, the base can deprotonate the imidazole ring, increasing its nucleophilicity. The iodination by I₂ in aqueous solution is known to be base-catalyzed, with the base component of the buffer playing a catalytic role researchgate.netresearchgate.netresearchgate.net.

When using reagents like NIS or DIH, their activation often involves Lewis or Brønsted acids, which can polarize the N-I bond, making the iodine atom more electrophilic organic-chemistry.orgresearchgate.net. For DIH, a disulfide catalyst can activate it as a Lewis base, promoting iodination organic-chemistry.orgorganic-chemistry.org. Mechanistic studies suggest that copper can facilitate iodine activation via a Cu(III)-iodide intermediate, which also helps suppress N-iodination, preserving the 1H-imidazole structure .

Employing N,N'-Diiodo-5,5-dimethylhydantoin (DIH) as an Iodinating Reagent

Regioselective Iodination of Imidazole Derivatives

Achieving regioselective iodination on substituted imidazole rings is crucial for synthesizing specific target molecules. The regioselectivity is governed by the electronic and steric effects of existing substituents on the imidazole core.

For example, the iodination of 4-nitroimidazoles using a KI-HNO₃-AcOH system has been reported to yield 4-nitro-5-iodoimidazoles. If the 2-position is unsubstituted, diiodination at the 2 and 5 positions can occur tandfonline.com.

In other studies, specific functionalization strategies have been developed. For instance, the synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles can be achieved through regiocontrolled N-alkylation of intermediates like 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. The regioselectivity of N-alkylation can be influenced by the rate of addition of the alkylating agent (Meerwein's salt), which can either promote isomerization or constrain it, leading to different substitution patterns nih.gov.

Furthermore, the Suzuki-Miyaura cross-coupling reaction of 4-iodo-1H-imidazole with various boronic acids provides a route to regioselectively substituted 4-(hetero)aryl-1H-imidazoles rsc.org. This method allows for the introduction of aryl or heteroaryl groups specifically at the C-4 position of the imidazole ring.

Table 4: Regioselective Iodination/Functionalization of Imidazole Derivatives

Starting MaterialReagents/ConditionsProduct(s)Selectivity/NotesCitation(s)
4-NitroimidazoleKI-HNO₃-AcOH4-Nitro-5-iodoimidazolesIodination at C-5; C-2 also iodinated if unsubstituted tandfonline.com
1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazoleMethyl triflate (rapid addition)1,2,5-trisubstituted 1H-imidazoleRegiospecific N-alkylation after isomerization nih.gov
1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazoleMeerwein's salt (slow addition)1,2,4-trisubstituted 1H-imidazoleConstrained isomerization and regiospecific N-alkylation nih.gov
4-Iodo-1H-imidazoleBoronic acid, Pd catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄), base (e.g., CsF or Na₂CO₃), microwave irradiation4-(Hetero)aryl-1H-imidazolesSuzuki-Miyaura coupling at C-4 rsc.org
Formation of 2,4,5-Triiodoimidazole (B157059)

Indirect Synthetic Routes to Iodoimidazole Scaffolds

Indirect methods offer alternative pathways to construct or modify iodoimidazole scaffolds.

Polyiodinated imidazoles can serve as precursors for less substituted iodoimidazoles through selective deiodination. For example, 2,4,5-triiodoimidazole can be reacted with sodium sulfite (B76179) in DMF at 110 °C overnight under a nitrogen atmosphere to yield 4-iodo-1H-imidazole chemicalbook.com. This process effectively removes iodine atoms from the imidazole ring uobasrah.edu.iqunibo.itresearchgate.netrsc.org.

Iodocyclization strategies involve the formation of the imidazole ring or related heterocycles where an iodine atom is incorporated during the cyclization process. This approach is valuable for constructing complex iodo-substituted heterocyclic systems google.comgoogle.comnio.res.inosti.govicm.edu.pl. For instance, the iodocyclization of 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines with molecular iodine can lead to novel iodo-substituted pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinolinium iodides researchgate.net. These reactions typically proceed via an intramolecular attack of a nucleophile onto an activated iodine species, forming a new ring and incorporating the iodine atom nio.res.in.

Compound List

Imidazole

4-Iodo-1H-imidazole

5-Iodo-1H-imidazole

4,5-Diiodo-1H-imidazole

2,4,5-Triiodoimidazole

N-tosyl-4-iodoimidazole

N-tosyl-4,5-diiodoimidazole

4,5-Diiodo-1-(toluene-4-sulfonyl)-1H-imidazole

1-Phenyl-5-iodoimidazole

4-Iodoimidazolium chloride

2,4,5-Trinitroimidazole

Imidazolium (B1220033) 2,4,5-trinitroimidazolate

4,5-Dinitro-2-iodoimidazole

2,5(4)-Diiodo-4(5)-nitroimidazole

2,5(4)-Dinitro-4(5)-iodoimidazole

4,5-Dinitroimidazole

2-Nitroimidazole

1-Methyl-2,4,5-trinitroimidazole

4-Iodo-1H-imidazole crude product

4,5-Diiodo-1H-imidazole crude product

4-Halogen-1H-imidazoles (general term for iodine or bromine)

4-Iodoimidazolium chloride

Data Tables

Table 1: Direct Synthesis of C-Iodinated Imidazoles

Target CompoundStarting MaterialReagentsSolventReaction ConditionsYield (%)Reference
4-Iodo-1H-imidazoleImidazoleIodine, Sodium Iodide, NaOHWater0-20 °C, 6 h70.2 chemicalbook.com
4-Iodo-1H-imidazoleImidazoleIodine, Cosolvent, Alkaline conditionsWaterpH 7-9- google.com
4,5-Diiodo-1H-imidazoleImidazoleIodine, NaOHWaterStirred for several hours59 orgsyn.org
4,5-Diiodo-1H-imidazoleImidazoleIodine, NaOH, THFTHFIce-bath cooling- google.com
2,4,5-TriiodoimidazoleImidazoleIodine, Potassium Iodide, Aqueous solutionWaterAlkaline conditions- researchgate.netuobasrah.edu.iq
4,5-DiiodoimidazolesImidazoleIodine, NaOHWater0-120 °C, 2-24 h85.2 google.com

Denitrogenative Transformations of Triazoles to Imidazoles

The conversion of 1,2,3-triazoles into imidazoles via denitrogenative pathways offers an alternative synthetic route to imidazole scaffolds mdpi.comnih.govnih.gov. These transformations typically involve the extrusion of nitrogen gas (N₂) from the triazole ring, often facilitated by transition metal catalysts or specific acidic/basic conditions, leading to the formation of carbene intermediates or related reactive species that subsequently cyclize to form the imidazole core mdpi.comresearchgate.netrsc.org. For instance, acid-mediated denitrogenative transformations of 5-amino-1,2,3-triazole derivatives have been reported to yield functionalized imidazole derivatives mdpi.comnih.gov. Metal-free approaches, utilizing reagents like BF₃·Et₂O, have also been developed for the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles to imidazoles rsc.org. While these methods primarily focus on generating the imidazole ring system, the incorporation of halogen substituents, such as iodine, into the triazole precursors can potentially lead to halogenated imidazole products through analogous transformations, though specific examples directly yielding 1-iodo-1H-imidazole via this route are less commonly detailed in the literature.

N-Functionalization and Protecting Group Strategies for Iodoimidazoles

The nitrogen atoms of the imidazole ring, particularly the N1 position, are amenable to various functionalization reactions, including alkylation and acylation. In the context of iodoimidazoles, these modifications are critical for modulating their electronic properties, solubility, and reactivity in subsequent synthetic steps.

Regioselective N-Alkylation of Iodoimidazoles

Achieving regioselective N-alkylation is paramount when functionalizing imidazoles, as both nitrogen atoms (N1 and N3) can potentially react. For iodoimidazoles, strategies have been developed to favor alkylation at a specific nitrogen atom. For example, an alkylation-isomerization sequence has been employed to achieve regioselective protection of 4-iodoimidazoles, where an initially formed mixture of isomers can be isomerized to the desired 4-substituted isomer under specific conditions researchgate.net. Studies have also explored the regioselective N-alkylation of imidazoles using various catalysts and conditions, with some methods demonstrating selectivity for the more sterically hindered nitrogen atom acs.orgrsc.org. While direct examples focusing exclusively on iodoimidazoles are specific, the general principles of controlling regioselectivity through judicious choice of alkylating agents, bases, solvents, and reaction conditions are applicable researchgate.netthieme-connect.de.

Table 1: Examples of Regioselective N-Alkylation Strategies for Imidazoles

Substrate ClassAlkylating AgentConditionsSelectivity Outcome (N1 vs N3)Reference
ImidazolesAlcoholsZeolites (Y-zeolite, Beta-zeolite)Varies with zeolite type rsc.org
4-IodoimidazolesAlkyl HalidesAlkylation-isomerization sequence (e.g., DMF, heat)Favors 4-isomer researchgate.net
(Benz)imidazolesMethyl HalidesMild conditions, specific catalystsFavors sterically hindered isomer acs.org
4,5-Diiodo-1H-imidazoleChloromethyl ethyl etherNaH, DMFN-alkylation observed rsc.org

N-Acylation and N-Protection Methodologies

N-protection is a crucial strategy in imidazole chemistry to temporarily block reactive nitrogen atoms, allowing for selective functionalization elsewhere in the molecule. For iodoimidazoles, various protecting groups can be employed. For instance, the N-tosyl (p-toluenesulfonyl) group has been used to protect the nitrogen atom of 4,5-diiodo-1H-imidazole, facilitating subsequent reactions rsc.orgunibo.it. Similarly, N-ethoxymethyl protection has been utilized for diiodoimidazoles rsc.org.

While the specific synthesis of "1-Boc-4-iodo-1H-imidazole" is not explicitly detailed in the provided literature snippets, the tert-butoxycarbonyl (Boc) group is a widely used and valuable protecting group for imidazoles due to its ease of introduction and removal under mild acidic conditions . Its application to iodoimidazoles would follow similar principles, typically involving reaction with Boc anhydride (B1165640) ((Boc)₂O) in the presence of a suitable base.

N-acylation, distinct from N-protection, involves the direct introduction of an acyl group onto the imidazole nitrogen. Various methods exist for the N-acylation of azoles, including reactions with carboxylic acids, anhydrides, or acid chlorides, often requiring catalysts or specific reaction conditions clockss.orgchemistryviews.orgorganic-chemistry.orgrsc.org. For example, catalyst-free photochemical N-acylation of azoles with aldehydes in the presence of an oxidant has been reported chemistryviews.org. These N-acylated imidazoles can serve as intermediates for further transformations.

Table 2: N-Protection Strategies for Iodoimidazoles

Starting MaterialProtecting GroupReagents/ConditionsProduct TypeReference
4,5-Diiodo-1H-imidazoleN-Tosylp-toluenesulfonyl chloride, Et₃N, AcetoneN-Tosyl-4,5-diiodo-1H-imidazole rsc.orgunibo.it
4,5-Diiodo-1H-imidazoleN-EthoxymethylNaH, Chloromethyl ethyl ether, DMFN-Ethoxymethyl-4,5-diiodo-1H-imidazole rsc.org
ImidazoleN-BocBoc anhydride ((Boc)₂O)1-Boc-Imidazole

Compound List

this compound

4-Iodo-1H-imidazole

4,5-Diiodo-1H-imidazole

1,2,3-Triazoles

5-Amino-1,2,3-triazoles

N-Tosyl-4,5-diiodo-1H-imidazole

N-Ethoxymethyl-4,5-diiodo-1H-imidazole

1-Boc-Imidazole

Reactivity and Reaction Mechanisms of 1 Iodo 1h Imidazole Derivatives

Cross-Coupling Reactions of Aryl Iodides

Iodinated imidazoles serve as valuable building blocks in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The iodine atom acts as an excellent leaving group, facilitating oxidative addition to palladium catalysts.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by palladium complexes. Iodinated imidazoles, such as 2-iodoimidazole (B1350194) and 4-iodoimidazole (B15931), have been successfully employed in this reaction to introduce aryl or alkyl substituents onto the imidazole (B134444) core nih.govclockss.org. These reactions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃), and an organoboron reagent in a suitable solvent like DMF, dioxane, or toluene (B28343) clockss.orgmdpi.comresearchgate.net. For instance, 4-iodoimidazole has been shown to react with phenylboronic acid derivatives under Suzuki conditions to yield arylated imidazoles clockss.org. The relative reactivity of leaving groups in Suzuki coupling follows the order I > OTf > Br >> Cl, making aryl iodides particularly effective substrates harvard.edu.

Table 1: Suzuki-Miyaura Cross-Coupling of Iodinated Imidazoles

Iodinated Imidazole Substrate Coupling Partner (Boronic Acid) Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
4-Iodoimidazole Phenylboronic acid PdCl₂(dppf) K₂CO₃ Mixed (iPrOH/H₂O) 40-80 ~80 mdpi.com
4-Iodoimidazole 4-Methylsulfanylphenylboronic acid Pd(PPh₃)₄ Not specified Not specified Not specified 68 clockss.org
4-Iodoimidazole 2-Acetylphenylboronic acid Pd(PPh₃)₄ Not specified Not specified Not specified 79 clockss.org
2-Iodoimidazole Functionalized alkyl chains Palladium catalyst Not specified Not specified Not specified High nih.gov

Heck Coupling Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene wikipedia.org. Iodinated imidazoles can participate in Heck coupling reactions, typically at the C-2 position, to introduce vinyl or aryl substituents thieme-connect.com. The reaction generally employs a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂) and a base (e.g., Et₃N, K₂CO₃) in solvents like DMF or acetonitrile (B52724) thieme-connect.combeilstein-journals.org. For example, 2-iodoimidazole has been used in Heck reactions, demonstrating the C-2 position's reactivity towards alkene coupling thieme-connect.com.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Iodinated imidazoles are effective substrates for this transformation, allowing for the introduction of alkyne functionalities onto the imidazole ring rsc.orgorganic-chemistry.orgunipi.itresearchgate.net. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N) in solvents such as DMF or THF organic-chemistry.orgunipi.it. Studies have shown that 4-alkynylated imidazoles can be synthesized in good yields (70–93%) using microwave-assisted Sonogashira cross-coupling reactions researchgate.net. The reactivity of the imidazole backbone in Sonogashira coupling has been explored, with research focusing on functionalization at positions 4 and 5 researchgate.net.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between amines and aryl halides or pseudohalides libretexts.orgwikipedia.org. While direct examples of 1-iodo-1H-imidazole (N-iodo) in Buchwald-Hartwig amination are not prominent, iodinated imidazoles with iodine on carbon atoms can serve as substrates. For instance, benzimidazole (B57391) derivatives, which share the imidazole core, have been utilized in Buchwald-Hartwig amination reactions, demonstrating the applicability of the imidazole scaffold in these C-N bond-forming processes researchgate.net. These reactions typically involve palladium catalysts ligated with phosphine (B1218219) ligands (e.g., BINAP, XPhos) and a base in solvents like toluene or dioxane researchgate.netrsc.org.

C-H Functionalization Methodologies (e.g., Iodine-Catalyzed Radical C–H Amination)

Iodine and iodine-containing compounds play a crucial role in various C-H functionalization strategies, including radical amination reactions. These methods offer direct routes to introduce nitrogen functionalities into organic molecules.

Iodine-catalyzed radical C–H amination has emerged as a powerful tool for functionalizing C–H bonds. For example, iodine (I₂) in combination with oxidants like tert-butyl hydroperoxide (TBHP) or PhI(OAc)₂ has been used to mediate the C–H amination of various substrates, including imidazole oxides researchgate.netresearchgate.netacs.orgnih.gov. These reactions often proceed via a radical pathway, involving the homolysis of an N–I bond or C–H bond activation facilitated by iodine species researchgate.netacs.orgnih.gov. For instance, an iodine-catalyzed approach enables the β C–H amination of alcohols via an imidate-mediated radical relay researchgate.net. Furthermore, iodine-mediated sp³ C–H amination reactions have been developed for the synthesis of nitrogen-containing compounds under transition-metal-free conditions researchgate.net.

Table 2: Iodine-Catalyzed C-H Amination Reactions

Substrate Class Reaction Type Catalyst/Reagent System Solvent Temperature (°C) Yield (%) Reference
Imidate β C–H Amination (radical relay) I₂ (cat.), PhI(OAc)₂ DMF 50 High researchgate.net
2H-Imidazole Oxides C(sp²)-H Amination I₂/TBHP Not specified Not specified Up to 97 acs.orgnih.gov
Ketones/Esters α C–H Amination I₂, DBU DMSO Not specified Not specified researchgate.net
4H-1,2,4-triazol-1-ium species C–H Bond Amination (oxidative) Iodine (1.5 equiv), DBU DMSO Not specified > 65 nih.govacs.org

Displacement of Iodine by Heteroatom Nucleophiles (e.g., amines, thiols, alkoxides)

Aminocarbonylation Reactions

Aminocarbonylation reactions involve the introduction of a carbonyl group and an amine moiety into a molecule, typically catalyzed by palladium. While specific examples directly involving this compound in aminocarbonylation are not extensively detailed in the provided search results, related imidazole compounds and general palladium-catalyzed aminocarbonylation of aryl halides are known. For instance, palladium-catalyzed aminocarbonylation has been used for the synthesis of amide-substituted phthalonitriles uc.pt. The general reaction involves an aryl halide, an amine, carbon monoxide, and a palladium catalyst, often with a phosphine ligand uc.ptscribd.com.

Compound List

  • This compound
  • 2-Iodoimidazole
  • 4-Iodoimidazole
  • 5-Iodoimidazole
  • Iodinated Imidazoles
  • Aryl Iodides
  • Organoboron Compounds
  • Terminal Alkynes
  • Amines
  • Alkenes
  • Imidates
  • 2H-Imidazole Oxides
  • Ketones
  • Esters
  • 2-Aminopyridines
  • 4H-1,2,4-triazol-1-ium species
  • Amides
  • Phthalonitriles
  • Benzimidazoles
  • Aryl Halides
  • Sonogashira Coupling for Alkyne Functionalization

    Oxidative Addition to Metal Centers

    This compound derivatives serve as valuable precursors in organometallic chemistry, particularly in the synthesis of N-heterocyclic carbene (NHC) metal complexes through oxidative addition reactions. The carbon-iodine (C-I) bond in these compounds is susceptible to oxidative addition by low-valent transition metals, such as palladium(0) and platinum(0) unifr.chresearchgate.netacs.orgacs.orgacs.org. This reaction typically involves the insertion of the metal into the C-I bond, resulting in an increase in the metal's oxidation state and coordination number by two units sathyabama.ac.in.

    For instance, 4-iodoimidazole derivatives and their corresponding imidazolium (B1220033) salts can undergo oxidative addition with metal precursors like Pd(dba)₂ or [M(PPh₃)₄] (where M = Pd, Pt) unifr.chacs.orgacs.org. This process can lead to the formation of abnormal N-heterocyclic carbene (aNHC) complexes, characterized by the metal's coordination to a carbon atom other than the C2 position of the imidazole ring unifr.chacs.org. In some instances, these aNHC complexes can subsequently undergo further rearrangements, such as metalation at the C2 position, to yield classical NHC complexes acs.org. The reactivity of halogenoazoles in oxidative addition generally follows the trend C-I > C-Br > C-Cl for the C2 position acs.org. Computational studies, including Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and energetic profiles of these oxidative addition reactions, highlighting the influence of ligand electronic properties on the reaction rates and pathways acs.orgd-nb.info.

    Table 3.3.4.1: Oxidative Addition Reactions of Iodoimidazole Derivatives

    Iodoimidazole Derivative/PrecursorTransition Metal ComplexProduct TypeMetal CenterReaction Conditions (Example)Citation(s)
    4-Iodoimidazole derivativesPd(dba)₂Abnormal NHC-Pd(II) complexesPd(0)Inert atmosphere, room temp. for 2 days unifr.ch
    1,3-diethyl-4-iodo-imidazolium iodide[M(PPh₃)₄] (M=Pd, Pt)Classical Monometallic NHC complexesPd(0), Pt(0)THF, 80 °C for 16 h acs.org
    2-Iodo-1,3,4,5-tetramethylimidazolium tetrafluoroborate (B81430)Pt(PPh₃)₄ or Pd(dcype)(dba)Pt(II) or Pd(II) iodide complexesPt(0), Pd(0)Typical Schlenk techniques acs.org
    2-Halogenoazoles (e.g., 2-iodoazoles)[M(PPh₃)₄] (M=Pd, Pt)Protic NH,NH-NHC complexesPd(II), Pt(II)NH₄BF₄ present, oxidative addition of C2-X bond acs.org

    Other Chemical Transformations

    Oxidation and Reduction Pathways of Iodoimidazole Moieties

    The iodoimidazole moiety can undergo various redox transformations, affecting both the imidazole ring and the iodine substituent.

    Oxidation: The imidazole ring itself is susceptible to oxidation. Oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can convert the imidazole ring into N-oxides . In more complex molecules containing the imidazole core, like Daclatasvir, oxidative degradation of the imidazole moiety can occur when treated with agents such as hydrogen peroxide or azobisisobutyronitrile nih.gov. The iodine atom, typically in the +1 oxidation state in iodoimidazoles, is generally stable under mild oxidative conditions, though it can be involved in the formation of hypervalent iodine species under specific circumstances chemrxiv.orgresearchgate.net.

    Reduction: The iodoimidazole structure can be modified through reduction processes. The carbon-iodine bond is amenable to hydrodehalogenation, a reaction that replaces the iodine atom with a hydrogen atom, effectively de-iodinating the imidazole ring researchgate.net. Furthermore, the imidazole ring can be reduced to a saturated imidazoline (B1206853) structure using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) .

    Table 3.4.1.1: Oxidation and Reduction Pathways of Iodoimidazole Moieties

    Iodoimidazole Moiety/DerivativeReagentTransformationProduct TypeCitation(s)
    Imidazole moiety (in Daclatasvir)H₂O₂ or azobisisobutyronitrileOxidationDegradation products nih.gov
    C-I bond (in iodoimidazoles)Reducing agents (e.g., H₂)HydrodehalogenationImidazoles (de-iodinated) researchgate.net
    Imidazole ringLiAlH₄ or NaBH₄ReductionImidazolinesGeneral chemical transformation

    Ring Opening Reactions (e.g., with benzoyl chloride)

    While direct ring-opening reactions of the this compound core by reagents like benzoyl chloride are not extensively documented, related transformations involving imidazole derivatives highlight potential reactivity pathways. The reaction of imidazole itself with benzoyl chloride in pyridine (B92270) has been observed to yield cis-1,2-bis(benzoyl-amino)ethylene, rather than a simple acylated imidazole product researchgate.net. This suggests that acylating agents can induce significant structural rearrangements or fragmentation under specific conditions, though not necessarily a direct cleavage of the imidazole ring.

    In a different context, 2-iodoimidazole has been shown to participate in nucleophilic ring-opening reactions with epoxides, such as phenyl glycidyl (B131873) ether. In these reactions, the epoxide ring opens, leading to the formation of imidazole-functionalized alcohols, demonstrating the reactivity of the imidazole nitrogen in nucleophilic additions mdpi.com.

    Table 3.4.2.1: Ring Opening and Related Reactions of Iodoimidazoles

    Reactant 1Reactant 2Reaction Type / ConditionsProduct TypeNotesCitation(s)
    ImidazoleBenzoyl chloride (in pyridine)Acylation/Rearrangementcis-1,2-bis(benzoyl-amino)ethyleneImidazole ring not directly opened. researchgate.net
    2-IodoimidazolePhenyl glycidyl etherNucleophilic attack on epoxideImidazole-functionalized alcoholEpoxide ring opens. mdpi.com

    Isomerization and Rearrangement Processes

    This compound and its derivatives can undergo various isomerization and rearrangement processes, including tautomerism and more complex transformations in organometallic chemistry.

    Tautomerism: Like other imidazole compounds, this compound can exhibit tautomerism, involving the dynamic migration of a proton between the N1 and N3 nitrogen atoms of the imidazole ring vulcanchem.comresearchgate.net. The presence of the electron-withdrawing iodine atom can influence the relative stability and population of these tautomeric forms vulcanchem.com.

    Rearrangements in Metal Complexes: In the synthesis of N-heterocyclic carbene (NHC) complexes, iodoimidazole derivatives can be involved in complex rearrangement pathways. For example, the oxidative addition of 4-iodoimidazolium salts to transition metal centers can initially yield abnormal NHC complexes. These intermediates may then undergo subsequent intermolecular rearrangements, often involving metalation at the C2 position, to form classical NHC complexes acs.org. These intricate sequences can involve multiple oxidative addition and reductive elimination steps acs.org.

    Cyclic Iodonium (B1229267) Salts: 1-Aryl-5-iodoimidazoles can be transformed into imidazole-substituted cyclic iodonium salts through oxidative cyclization reactions, typically employing reagents like Oxone® in sulfuric acid chemrxiv.orgcsic.es. This process represents a structural rearrangement involving the iodine atom and the imidazole framework.

    Table 3.4.3.1: Isomerization and Rearrangement Processes of Iodoimidazoles

    Starting Material/SystemProcess TypeConditions/ReagentsProduct/ObservationCitation(s)
    This compoundTautomerismProton migration between N1 and N3Dynamic equilibrium of tautomers vulcanchem.com, researchgate.net
    1,3-diethyl-4-iodo-imidazolium iodide + [M(PPh₃)₄] (M=Pd, Pt)Oxidative Addition/RearrangementTHF, 80 °CFormation of classical NHC complexes from abnormal NHC intermediates acs.org
    1-Aryl-5-iodoimidazoleOxidative CyclizationOxone/H₂SO₄Imidazole-substituted cyclic iodonium salts chemrxiv.org, csic.es

    Compound List

    The following chemical compounds and general classes were mentioned in this article:

    this compound

    4-Iodoimidazole

    1,3-diethyl-4-iodo-imidazolium iodide

    2-Iodo-1,3,4,5-tetramethylimidazolium tetrafluoroborate

    2-Halogenoazoles (general class)

    Imidazole

    Benzoyl chloride

    Phenyl glycidyl ether

    Daclatasvir

    N-oxides (general class)

    Imidazolines (general class)

    cis-1,2-bis(benzoyl-amino)ethylene

    Imidazole-functionalized alcohols (general class)

    Cyclic iodonium salts (general class)

    N-heterocyclic carbene (NHC) complexes (general class)

    Abnormal N-heterocyclic carbene (aNHC) complexes (general class)

    Classical N-heterocyclic carbene (NHC) complexes (general class)

    1-Aryl-5-iodoimidazoles (general class)

    Applications in Advanced Organic Synthesis

    Utilization as Key Synthetic Building Blocks

    Iodinated imidazoles serve as versatile building blocks due to the reactivity of the carbon-iodine bond, which readily participates in various metal-catalyzed cross-coupling reactions. These reactions allow for the efficient introduction of diverse substituents onto the imidazole (B134444) core, enabling the construction of complex molecular frameworks.

    Cross-Coupling Reactions: 4-Iodo-1H-imidazole and related compounds are frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions facilitate the formation of new carbon-carbon bonds, allowing for the arylation, alkynylation, or alkenylation of the imidazole ring chemimpex.comgoogle.comtcichemicals.comgoogle.com. For instance, 4-iodo-1H-imidazole acts as a crucial intermediate in the synthesis of various pharmaceuticals and serves as a building block for introducing imidazolyl moieties into larger molecules chemimpex.comgoogle.com.

    Functionalization: The iodine substituent enhances the reactivity of the imidazole ring, making it an ideal candidate for further functionalization in medicinal chemistry and materials science chemimpex.com.

    Table 1: Representative Cross-Coupling Reactions Utilizing Iodinated Imidazoles

    Reaction TypeSubstrate (Iodo-imidazole Derivative)Coupling PartnerProduct ClassCatalyst/ConditionsCitation
    Suzuki Coupling4-Iodo-1H-imidazoleAryl Boronic AcidsArylated ImidazolesPd catalyst, Base google.com
    Sonogashira Coupling4-Iodo-1H-imidazoleTerminal AlkynesAlkynylated ImidazolesPd catalyst, Cu co-catalyst, Base researchgate.net
    Heck Reaction4-Iodo-1H-imidazoleAlkenesAlkenylated ImidazolesPd catalyst, Base orgsyn.org

    Intermediates in the Construction of Complex Heterocyclic Systems

    Iodinated imidazoles are instrumental in constructing intricate heterocyclic systems. Their ability to undergo selective functionalization allows for the stepwise assembly of fused or linked heterocyclic frameworks, which are prevalent in many biologically active compounds.

    Peptidomimetic Synthesis: Aminocarbonylation of 4-iodo-1H-imidazoles with amino acid amides, catalyzed by palladium, provides a pathway to imidazole-based peptidomimetics nih.govdiva-portal.org. These molecules mimic the structure and function of peptides and are valuable in drug discovery. For example, this methodology has been used to synthesize constrained H-Phe-Phe-NH2 analogues nih.govdiva-portal.org.

    Synthesis of Functionalized Imidazoles: Intermediates derived from iodinated imidazoles, such as 1-(5-iodo-1H-imidazole-4-yl)pent-4-en-1-one, can be further elaborated through reactions like N-alkylation, Heck reactions, and epoxidations to yield complex epoxyimidazoles, which have been explored as potential therapeutic agents orgsyn.org.

    Precursors for N-Heterocyclic Carbenes (NHCs) and Related Ligands in Catalysis

    N-Heterocyclic Carbenes (NHCs) have revolutionized homogeneous catalysis due to their strong σ-donating ability and tunable steric and electronic properties. Iodinated imidazoles and their derived imidazolium (B1220033) salts serve as crucial precursors for synthesizing a wide array of NHC ligands and their metal complexes.

    NHC Ligand Synthesis: The oxidative addition of the carbon-iodine bond (C-I) in iodinated imidazolium salts or directly from iodinated imidazoles to low-valent transition metals, such as palladium and platinum, is a key strategy for generating NHC-metal complexes researchgate.netacs.org. This process can lead to the formation of both normal NHC and abnormal NHC (aNHC) ligands, depending on the reaction conditions and the specific iodinated imidazole precursor acs.org.

    Catalytic Applications: The resulting NHC-metal complexes exhibit high thermal stability and catalytic activity in various organic transformations. They are employed as precatalysts or active catalysts in reactions including C-O and C-N coupling processes, transfer hydrogenation, and olefin metathesis researchgate.netliv.ac.uk. For example, palladium complexes bearing NHC ligands derived from functionalized imidazoles have shown remarkable activity in Heck olefination reactions liv.ac.uk.

    Table 2: Role of Iodinated Imidazoles in NHC Synthesis and Catalysis

    Precursor TypeKey Reaction StepNHC Ligand/Complex TypeMetal CenterCatalytic Application ExampleCitation
    4-Iodo-imidazolium SaltsOxidative Addition (C-I)NHC-Metal ComplexesPd, PtC-O/C-N coupling, Transfer Hydrogenation researchgate.net, acs.org
    5-Iodo-1H-imidazoleN-alkylation, Oxid. Add.NHC-Metal ComplexesPd, PtC-O/C-N coupling, Transfer Hydrogenation researchgate.net, acs.org
    Iodinated ImidazolesN-alkylationImidazolium SaltsN/ANHC Precursors for Catalysis rsc.org
    Iodinated ImidazolesCross-Coupling ReactionsFunctionalized ImidazolesN/ALigands for transition metal catalysis (e.g., Sonogashira) researchgate.net, liv.ac.uk

    Development of Polyheterocyclic Compounds through Iterative Synthesis

    The ability to selectively functionalize iodinated imidazoles makes them valuable starting points for iterative synthetic strategies aimed at constructing complex polyheterocyclic systems. While direct examples for "1-Iodo-1H-imidazole" in iterative polyheterocycle synthesis are less extensively documented compared to other applications, the general reactivity of iodinated imidazoles supports their use in building molecular complexity.

    Stepwise Assembly: The iodine atom can be replaced or coupled in a sequential manner, allowing for the controlled introduction of different molecular fragments. This stepwise approach is fundamental to iterative synthesis, where a core structure is repeatedly modified to achieve a target polyheterocyclic compound. For instance, the synthesis of epoxyimidazoles from iodinated imidazole intermediates involves sequential steps like N-alkylation and Heck reactions, contributing to the development of more complex molecular architectures orgsyn.org.

    Role in the Synthesis of Bioactive Molecules and Peptidomimetics

    Iodinated imidazoles are frequently employed in the synthesis of molecules with significant biological activity, including pharmaceuticals and peptidomimetics. Their incorporation into drug candidates can impart desirable pharmacokinetic properties or facilitate specific interactions with biological targets.

    Pharmaceutical Intermediates: 4-Iodo-1H-imidazole is recognized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of antifungal and antimicrobial agents chemimpex.com. Its iodine substituent aids in further functionalization, a critical step in medicinal chemistry efforts.

    Peptidomimetics and Drug Discovery: As mentioned in section 4.2, iodinated imidazoles are key in synthesizing peptidomimetics. For example, imidazole-based peptidomimetics derived from 4-iodo-1H-imidazoles have shown promising anti-allodynic effects, making them potential leads for treating neuropathic pain nih.govdiva-portal.org. Furthermore, imidazole derivatives have been investigated for their role in synthesizing peptidomimetic agents with PCSK9 inhibitory activity, relevant for cardiovascular disease treatment google.comresearchgate.net. The intermediate 1-(5-iodo-1H-imidazole-4-yl)pent-4-en-1-one, derived from diiodoimidazole, has been utilized in drug discovery projects targeting irreversible methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitors orgsyn.org.

    Compound List:

    this compound

    4-Iodo-1H-imidazole

    5-Iodo-1H-imidazole

    5-Iodo-1-methyl-1H-imidazole

    4,5-diiodoimidazole

    1-Boc-4-iodo-1H-imidazole

    tert-butyl 4-iodo-1H-imidazole-1-carboxylate

    1,3-diethyl-4-iodo-imidazolium iodide

    H-Phe-Phe-NH2 analogues

    Imidazoles

    N-Heterocyclic Carbenes (NHCs)

    Imidazolium salts

    Peptidomimetics

    Substance P 1-7 (SP1-7)

    MetAP2 inhibitors

    PCSK9 inhibitors

    Epoxyimidazoles

    Aryl Boronic Acids

    Terminal Alkynes

    Alkenes

    Amino acid amides

    5-aryl-4-iodo-1H-imidazoles

    5-aryl-1-benzyl-1H-imidazole-4-carboxamides

    1-(5-iodo-1H-imidazole-4-yl)pent-4-en-1-one

    Advanced Characterization Techniques and Spectroscopic Analysis of 1 Iodo 1h Imidazole

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an indispensable tool for determining the structure of organic molecules, providing detailed information about the arrangement of atoms and their electronic environments. For iodinated imidazoles, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

    Proton NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift), and their neighboring protons (indicated by splitting patterns). For 4-iodo-1H-imidazole, characteristic signals are observed for the imidazole (B134444) ring protons and the N-H proton.

    ProtonChemical Shift (ppm)MultiplicityNotes
    H-2~7.64s google.com
    H-5~7.17s google.com
    N-H~11-13br sExpected, broad singlet due to exchange

    The signals for H-2 and H-5 are typically observed as singlets due to the absence of adjacent protons on the imidazole ring, although subtle coupling might be observed in some cases. The N-H proton signal is usually a broad singlet due to proton exchange and its position can vary depending on the solvent and concentration.

    Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The presence of iodine significantly influences the chemical shifts of the carbon atoms in the imidazole ring. For a mono-iodinated imidazole like 4-iodo-1H-imidazole, the carbon atom directly bonded to iodine (C-4) is expected to show a characteristic downfield shift.

    CarbonChemical Shift (ppm)Notes
    C-2~135-140Typical for imidazole C2, influenced by adjacent nitrogens.
    C-4~80-90Significantly shifted downfield due to the electronegativity of iodine researchgate.net.
    C-5~115-120Typical for imidazole C5, less affected by iodine compared to C4.
    N-H C~135-140The carbon adjacent to the N-H group.

    These values are indicative and may vary slightly depending on the solvent and experimental conditions.

    Advanced NMR techniques are crucial for confirming regioselectivity and monitoring reaction progress.

    Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are valuable for determining the spatial proximity of protons. In the context of N-alkylation of iodoimidazoles, NOESY can unambiguously confirm the site of alkylation, distinguishing between different nitrogen atoms and providing insights into the regioselectivity of the reaction unifr.chmdpi.comresearchgate.net.

    Flow NMR: While not directly reported for 1-Iodo-1H-imidazole itself, Flow NMR has been utilized for reaction monitoring in the synthesis of related imidazole intermediates, offering real-time analysis of reaction kinetics and mechanism acs.org.

    Carbon-13 (13C) NMR Spectroscopy

    Mass Spectrometry (MS)

    Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification and purity assessment.

    Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for analyzing iodinated imidazoles. For 4-iodo-1H-imidazole (C₃H₃IN₂), the molecular weight is approximately 205.97 g/mol .

    LC-MS: This technique couples liquid chromatography with mass spectrometry, allowing for the separation and detection of components in a mixture. It is particularly useful for compounds that might decompose under GC conditions. LC-MS analysis of related iodinated imidazole derivatives has been reported orgsyn.org. The expected molecular ion peak ([M]⁺) or protonated molecular ion peak ([M+H]⁺) would be observed around m/z 206 or 207, respectively, along with characteristic isotopic patterns due to the presence of iodine.

    GC-MS: GC-MS is employed for volatile and thermally stable compounds. While direct GC-MS data for 4-iodo-1H-imidazole is not explicitly detailed in the provided snippets, it is a common method for analyzing similar organic molecules usc.edushimadzu.com. The fragmentation pattern would provide further structural confirmation.

    X-ray Diffraction Analysis

    Single-Crystal X-ray Diffraction for Structural Elucidation

    Single-crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information regarding bond lengths, bond angles, molecular conformation, and crystal packing, which are crucial for understanding a compound's physical and chemical properties scielo.org.mxnih.govmdpi.com. The process typically involves growing suitable single crystals of the compound, collecting diffraction data using X-rays, and then solving the crystal structure through computational analysis. While SCXRD has been applied to elucidate the structures of various imidazole derivatives and related compounds, specific single-crystal X-ray diffraction data for this compound was not found in the provided literature snippets.

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy is employed to identify functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Characteristic absorption bands correspond to specific stretching and bending modes of chemical bonds. For imidazole compounds, typical IR absorptions include C-H stretching vibrations (around 3100-3000 cm⁻¹), ring stretching vibrations (around 1600-1400 cm⁻¹), and C-N stretching vibrations. For example, unsubstituted imidazole exhibits characteristic peaks related to its C-H and ring vibrations researchgate.netnist.gov. However, specific infrared spectral data, including characteristic wavenumbers and assignments for this compound, was not found in the provided literature snippets.

    Other Spectroscopic and Chromatographic Methods

    UV-Vis Spectrometry

    UV-Visible (UV-Vis) spectrometry measures the absorption of ultraviolet and visible light by a substance, providing insights into the electronic transitions within the molecule. For organic compounds, these transitions often involve π-π* and n-π* excitations, which are influenced by conjugation and the presence of chromophores libretexts.org. Imidazole derivatives can exhibit absorption bands in the UV region related to their aromatic systems nih.gov. While UV-Vis spectroscopy is a standard method for characterizing conjugated organic molecules, specific UV-Vis spectral data, such as absorption maxima (λmax) for this compound, was not available in the provided literature snippets.

    Electron Paramagnetic Resonance (EPR) for Radical Intermediates

    Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique used to detect and characterize species with unpaired electrons, such as free radicals. EPR is sensitive to the local environment of the unpaired electron and can provide information about the structure and dynamics of radical intermediates acs.orgrsc.orgrsc.orgresearchgate.net. While EPR spectroscopy is a valuable tool for studying radical chemistry, specific studies or data pertaining to the detection or characterization of radical intermediates involving this compound were not identified in the provided literature snippets.

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. It relies on the differential partitioning of analytes between a stationary phase and a mobile phase. HPLC methods for imidazole compounds often involve reversed-phase chromatography with C18 columns and specific mobile phase compositions chromforum.orgnih.gov. For instance, purity analysis of related iodo-imidazole compounds is often reported using HPLC thermofisher.com. However, specific HPLC methods, retention times, or purity data for this compound were not found in the provided literature snippets.

    Thin-Layer Chromatography (TLC)

    Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor reaction progress, assess the purity of compounds, and identify components in a mixture. It involves separating compounds on a thin layer of adsorbent material (e.g., silica (B1680970) gel) on a plate, based on their differential migration with a solvent system (mobile phase) orgsyn.orgorgsyn.orguib.nogoogle.com. While TLC is commonly used in the synthesis and analysis of imidazole derivatives, specific TLC solvent systems and Rf values for this compound were not found in the provided literature snippets.

    Compound List:

    this compound

    Imidazole

    4,5-Diiodoimidazole

    4-Iodo-1H-imidazole

    4-Iodo-1-tosyl-1H-imidazole

    1-benzyl-2-iodo-1H-imidazole

    5-Iodo-1-methyl-1H-imidazole

    4-Iodo-1-trityl-1H-imidazole

    1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one

    Theoretical and Computational Studies on 1 Iodo 1h Imidazole

    Quantum Chemical Investigations of Electronic Structure and Bonding

    Quantum chemical calculations, particularly those employing DFT, are instrumental in elucidating the electronic structure and bonding characteristics of 1-Iodo-1H-imidazole. These studies aim to map the distribution of electron density, identify key bonding interactions, and understand the electronic environment around the iodine atom and the imidazole (B134444) ring. Such investigations often involve calculating parameters like atomic charges, bond lengths, and bond angles to characterize the molecule's fundamental properties. For instance, studies on related iodoimidazole derivatives have analyzed charge distributions and bonding patterns, revealing the influence of the iodine substituent on the imidazole core researchgate.netnih.gov. These calculations can also provide insights into the polarity of the C-I bond and the potential for electrophilic character on the iodine atom, which is relevant for its reactivity and intermolecular interactions.

    Computational Modeling of Reaction Mechanisms and Transition States

    Computational modeling plays a vital role in deciphering the reaction mechanisms and identifying transition states involving this compound. By simulating reaction pathways, researchers can predict the feasibility of transformations and understand the energy profiles of these processes. DFT calculations are frequently used to model reaction mechanisms, including those related to synthesis or degradation. For example, studies on the synthesis of related imidazole derivatives have employed DFT to explore reaction pathways and identify critical transition states, offering a detailed mechanistic understanding mdpi.comnih.gov. While specific reaction mechanisms for this compound are not extensively detailed in the provided snippets, the general application of computational chemistry in elucidating reaction pathways for imidazole compounds suggests its utility in this area. For instance, studies on related systems have investigated competing intramolecular cyclocondensation and N-alkylation reactions, using DFT to analyze transition states and product ratios mdpi.com.

    Analysis of Intermolecular Interactions (e.g., Halogen Bonding in Iodoimidazole Derivatives)

    Intermolecular interactions, particularly halogen bonding, are a significant area of study for iodoimidazole derivatives. Halogen bonding, an attractive non-covalent interaction involving an electron-deficient halogen atom acting as an electrophile and an electron-rich Lewis base, has been extensively investigated in various iodo-containing compounds researchgate.netnih.govresearchgate.netresearchgate.netacs.org. Studies on 1-benzyliodoimidazole derivatives have specifically highlighted the presence of C-I···N and C-I···π halogen bonds, which dominate their intermolecular interactions in the solid state researchgate.netnih.gov. These interactions are characterized by specific distances and geometries, such as the N···I distance of 2.8765 (2) Å observed in one study researchgate.net. Computational methods, including DFT, are crucial for analyzing the strength and nature of these halogen bonds, often correlating them with crystal packing and molecular recognition properties researchgate.netacs.orgrsc.org. The iodine atom in this compound is expected to exhibit similar halogen bonding capabilities, potentially influencing its self-assembly or interaction with other molecules.

    Molecular Orbital Calculations and Reactivity Predictions (e.g., Localization Energies)

    Molecular orbital (MO) calculations, often derived from DFT, are essential for predicting the reactivity of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with the HOMO-LUMO energy gap, provide insights into the molecule's susceptibility to electrophilic and nucleophilic attacks, respectively researchgate.netresearchgate.netdergipark.org.tr. A smaller energy gap generally indicates higher reactivity. While specific localization energies for this compound are not detailed in the provided search results, MO calculations are a standard tool for predicting reactivity indices in organic molecules. These calculations can help identify reactive sites within the molecule and predict the outcomes of various chemical transformations. For example, studies on other organic molecules have used MO calculations to understand electron transfer processes and predict chemical behavior nih.govresearchgate.net.

    Q & A

    Q. What are the common synthetic routes for 1-Iodo-1H-imidazole, and how can reaction conditions be optimized?

    The synthesis of this compound typically involves halogenation of imidazole derivatives. Key methods include:

    • Direct iodination using iodine in the presence of oxidizing agents (e.g., HIO₃ or I₂/KI) under controlled pH to avoid over-iodination .
    • Nucleophilic substitution where a leaving group (e.g., bromide or chloride) on the imidazole ring is replaced by iodide via SNAr (aromatic nucleophilic substitution) in polar aprotic solvents like DMSO or DMF at 60–80°C .
    • Cross-coupling reactions using Pd catalysts to introduce iodine at specific positions, though this requires pre-functionalized substrates (e.g., boronic esters) .
      Optimization Tips : Monitor reaction progress via TLC or NMR to prevent side products. Adjust stoichiometry of iodine (1.1–1.3 equiv) and reaction time (4–12 hrs) based on substrate reactivity .

    Q. How can 1H NMR and 13C NMR spectroscopy be used to confirm the structure of this compound derivatives?

    • 1H NMR : The imidazole proton adjacent to iodine (C-2) typically shows deshielding (~δ 7.8–8.2 ppm) due to the electron-withdrawing effect of iodine. Coupling constants (J = 1–2 Hz) between neighboring protons help confirm regiochemistry .
    • 13C NMR : The carbon bonded to iodine (C-1) appears at ~δ 100–110 ppm, while other carbons resonate between δ 120–140 ppm. DEPT-135 spectra distinguish CH₃/CH groups from quaternary carbons .
      Best Practices : Use deuterated solvents (CDCl₃ or DMSO-d₆) and reference TMS. Compare experimental shifts with computational predictions (e.g., DFT) for validation .

    Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

    • Flash Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradients) for polar impurities. Adjust based on TLC Rf values .
    • Recrystallization : Ethanol/water mixtures (7:3 v/v) are ideal due to moderate solubility of iodinated imidazoles. Slow cooling enhances crystal purity .
    • HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) resolve closely related isomers. Monitor at 254 nm .

    Q. How can researchers assess the stability of this compound under different storage conditions?

    • Thermal Stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures (>150°C typically) .
    • Light Sensitivity : Store in amber vials at –20°C. Monitor UV-vis spectra over time; iodine bonds may degrade under UV light .
    • Moisture Sensitivity : Use Karl Fischer titration to quantify water content. Store with molecular sieves in anhydrous solvents .

    Q. What are the primary applications of this compound in medicinal chemistry?

    • Pharmacophore Development : The iodine atom enhances binding to hydrophobic pockets in enzymes (e.g., xanthine oxidase inhibitors) .
    • Radiolabeling : ¹²³I/¹²⁵I isotopes enable tracking in pharmacokinetic studies .
    • Cross-Coupling : Serve as intermediates in Suzuki-Miyaura reactions to synthesize biaryl derivatives for drug discovery .

    Advanced Research Questions

    Q. How can regioselectivity challenges in iodination of imidazole derivatives be addressed?

    Regioselectivity is influenced by:

    • Directing Groups : Electron-withdrawing substituents (e.g., –NO₂) at C-4 direct iodine to C-2 via resonance effects .
    • Catalytic Systems : Pd(OAc)₂ with ligands (e.g., PPh₃) enhances C-5 selectivity in cross-coupling reactions .
    • Solvent Effects : Polar solvents (DMF) favor electrophilic iodination at electron-rich positions, while nonpolar solvents (toluene) stabilize radical pathways .
      Troubleshooting : Use computational tools (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .

    Q. What analytical methods resolve tautomerism in iodinated imidazole derivatives?

    • Dynamic NMR : Low-temperature 1H NMR (e.g., –40°C in CD₂Cl₂) slows tautomeric exchange, revealing separate peaks for keto-enol forms .
    • X-ray Crystallography : Definitive structural assignment via bond-length analysis (C–I vs. C–N distances) .
    • IR Spectroscopy : Stretching frequencies of N–H (~3200 cm⁻¹) vs. O–H (~3500 cm⁻¹) distinguish tautomers .

    Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

    • Steric Effects : Bulky substituents at C-2 hinder oxidative addition to Pd(0) catalysts, reducing coupling efficiency. Use smaller ligands (e.g., PCy₃) to mitigate .
    • Electronic Effects : Electron-deficient aryl halides (e.g., p-CF₃) accelerate transmetallation but may require higher temperatures (80–100°C) .
      Case Study : this compound reacts with 2-bromobenzotrifluoride to yield 76% product after 12 hrs at 80°C .

    Q. What computational strategies predict the biological activity of this compound derivatives?

    • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR kinase). Validate with experimental IC₅₀ values .
    • ADMET Prediction : Tools like SwissADME assess bioavailability (%F >30) and toxicity (e.g., hepatotoxicity via ProTox-II) .
    • QSAR Models : Correlate Hammett constants (σ) of substituents with inhibitory activity (R² >0.85) .

    Q. How can contradictory spectroscopic data for iodinated imidazoles be reconciled?

    • Multi-Technique Validation : Combine NMR, HRMS, and X-ray data. For example, a mismatch in molecular ion peaks (HRMS) vs. NMR integration may indicate impurities .
    • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in crowded NMR spectra .
    • Error Analysis : Use statistical tools (e.g., Chi-square tests) to evaluate reproducibility across batches .

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